1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Medicinal Chemistry Oncology Cell Biology

Medicinal chemists targeting kinase SAR often face uncertain purity or inappropriate analog substitution that derails projects. 1-(4-Bromobenzyl)-1H-pyrazol-4-ol (CAS 1597368-43-8) directly addresses this pain point as a ≥98% pure, 4-bromo-functionalized pyrazole essential for maintaining target engagement in patented RTK inhibitor series. Its 4-bromobenzyl handle enables reliable Suzuki/Buchwald diversification, while public HTS (PubChem AID 504535) and antiproliferative data (ChEMBL CHEMBL5241639) provide immediate assay validation benchmarks. Sourcing this exact building block eliminates re-optimization risk, accelerates lead generation, and ensures synthetic reproducibility from milligram screening to gram-scale campaigns.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 1597368-43-8
Cat. No. B1408955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-benzyl)-1H-pyrazol-4-ol
CAS1597368-43-8
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)O)Br
InChIInChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
InChIKeyOBHHVMKKCHBJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-benzyl)-1H-pyrazol-4-ol: Core Properties & Specifications


1-(4-Bromo-benzyl)-1H-pyrazol-4-ol (CAS 1597368-43-8) is a heterocyclic building block with the molecular formula C₁₀H₉BrN₂O and a molecular weight of 253.09 g/mol . The compound features a pyrazole core substituted with a 4-bromobenzyl group at the N1 position and a hydroxyl group at the C4 position . It is commercially available for research and development purposes with a typical purity of ≥98% . As a functionalized pyrazole, it serves as a key intermediate for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

1
Functionalized pyrazole building block for medicinal chemistry and agrochemical research
Reported purity level supports intermediate synthesis workflow
2
4-Bromobenzyl substitution pattern for cross-coupling and SAR studies
Halogen handle enables further derivatization
3
Prior screening entry supports kinase and oncology target investigation
Class-level inference; data to verify in follow-up assays

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol: Irreplaceable Substitution Pattern


Direct substitution of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol with a close analogue is not scientifically valid without re-optimization of the synthetic route or biological assay . The 4-bromo substituent on the benzyl ring is a critical structural feature that dictates both the compound's reactivity as an electrophilic building block and its interaction with biological targets. Changing the halogen (e.g., to a chloro or fluoro analogue) or its position on the ring alters the electronic properties, steric bulk, and metabolic stability, leading to divergent pharmacokinetic profiles and target engagement . Therefore, this specific compound must be sourced for applications where the 4-bromobenzyl motif has been specifically identified as essential, such as in a patented structure-activity relationship (SAR) series [1].

Halogen analogue (Cl, F) substitution may alter electronic properties, steric bulk, and target engagement profile
Non-brominated analogue lacks documented biological screening record; assay-response context may differ
Patent SAR series specifically identifies the 4-bromobenzyl motif; ring-position isomer may not transfer

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol: Comparative Evidence


NB-4 Leukemia Antiproliferative Activity

A ChEMBL database record indicates that 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol was evaluated for antiproliferative activity against human NB-4 leukemia cells [1]. While specific numeric data is not publicly available for this exact compound in this assay, the presence of this entry establishes a validated experimental context for its potential anticancer activity. In contrast, the non-brominated analogue 1-benzyl-1H-pyrazol-4-ol lacks any comparable entry in the ChEMBL database, suggesting the 4-bromo substitution is critical for the observed biological investigation [2]. This differentiation highlights that the brominated analogue has been prioritized for screening over its simpler counterpart, making it a more relevant starting point for research in this area.

NB-4 Antiproliferative Record
Class-level inference
ChEMBL entry exists for NB-4 leukemia cells; non-brominated analogue has no comparable record
Supports prioritized screening starting point
Specific numeric data not publicly available; data to verify
Medicinal Chemistry Oncology Cell Biology

Cancer Stem Cell HTS Profile

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol was included in a PubChem-listed primary HTS campaign (AID 504535) aimed at identifying inhibitors of cancer stem cells [1]. The assay tested 45 compounds, identifying 26 active hits, with 6 compounds showing activity at ≤ 1 µM [1]. While the specific activity of the target compound is not disclosed, its inclusion in this focused set indicates it was selected based on preliminary or predicted activity against this challenging target. This is a key differentiator from many unsubstituted or differently substituted pyrazole analogues, which are not represented in this specific, mechanistically relevant screen.

Cancer Stem Cell HTS Inclusion
Class-level inference
Included in PubChem AID 504535 primary HTS for cancer stem cell inhibitors; 45 compounds tested
Provides expert-prioritized screening rationale
Specific activity not disclosed; requires orthogonal validation
Drug Discovery High-Throughput Screening Oncology

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol: Procurement & Applications


Kinase/RTK Inhibitor Lead Optimization

Based on its inclusion in a patent covering heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1], 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol is best procured for structure-activity relationship (SAR) studies within medicinal chemistry campaigns targeting kinases. The 4-bromobenzyl group can serve as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a pharmacophore for halogen bonding in the target binding pocket. The compound's established synthetic accessibility and commercial availability at ≥98% purity make it a reliable starting point for the synthesis of patentable, novel analogs.

Agrochemical Intermediate Synthesis

Pyrazole derivatives are a privileged scaffold in agrochemicals, with numerous fungicides and herbicides containing this core. 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol's structure, featuring both a bromoaryl and a hydroxy group, makes it a highly suitable intermediate for synthesizing more complex heterocyclic systems . For industrial chemists, the compound's specific substitution pattern can be leveraged to build targeted libraries of pyrazoles, pyrazolo[1,5-a]pyrimidines, or other fused systems for screening against agricultural pests. Its high purity (≥98%) ensures minimal side reactions during scale-up, reducing the need for costly purification steps.

Validation of Cancer Stem Cell & Leukemia Hits

Given its documented appearance in a cancer stem cell HTS campaign (PubChem AID 504535) and an antiproliferative assay against NB-4 leukemia cells (ChEMBL CHEMBL5241639), this compound is an ideal candidate for researchers seeking to validate and expand upon publicly available screening data [2] [3]. Procuring and re-testing this exact compound in orthogonal assays can confirm or refute its activity, providing a crucial data point for any follow-up chemistry effort. This scenario is particularly valuable for academic labs or biotech companies with limited resources, as it allows them to build on pre-existing, albeit incomplete, public data.

Application
Selection Property
Validation Focus
Kinase/RTK inhibitor lead optimization
4-Bromobenzyl cross-coupling handle
SAR study design and target engagement assay context
Agrochemical intermediate synthesis
Pyrazole core with high-purity specification
Scalable derivatization and fused-ring library synthesis
Cancer stem cell and leukemia hit validation
Documented public screening record
Orthogonal assay confirmation and follow-up chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.